molecular formula C17H27N3O B2370579 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide CAS No. 1448031-06-8

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide

Cat. No.: B2370579
CAS No.: 1448031-06-8
M. Wt: 289.423
InChI Key: HADBFNFZJWXTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide” is a chemical compound that belongs to the class of indazole derivatives . It is also known as CPIB.


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years. For instance, 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, a related compound, has been synthesized . The introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclopentyl group, a tetrahydro-1H-indazol group, and a butyramide group .


Chemical Reactions Analysis

Indazole derivatives have been found to undergo various chemical reactions. For example, 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of the cell cycle .

Scientific Research Applications

Metabolic Stability and Optimization

Reduction of Site-Specific CYP3A-Mediated Metabolism for Dual Angiotensin and Endothelin Receptor Antagonists
This study discusses the optimization of metabolic stability for a dual acting angiotensin-1 and endothelin-A receptor antagonist. The research highlights the significance of modifying specific molecular features to enhance systemic exposure and reduce metabolic clearance, suggesting a potential application in improving the pharmacokinetic properties of similar compounds (Zhang et al., 2007).

Novel Reaction Media

Lewis Acidic Chloroaluminate Ionic Liquids Novel Reaction Media for the Synthesis of 4‐Chloropyrans


This paper describes the use of ionic liquids as alternative reaction media for cyclizations, leading to efficient synthesis methods for certain derivatives. It demonstrates how ionic liquids can serve as both catalyst and solvent, providing a greener synthesis pathway for compounds potentially related to N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide (Yadav et al., 2003).

Synthesis and Biological Activity

Synthesis and Cytotoxicity of Bis‐1,3,4‐oxadiazoles and Bis‐pyrazoles Derived from 1,4‐Bis[5‐thio‐4‐substituted‐1,2,4‐triazol‐3‐Yl]‐butane and Their DNA Binding Studies
This research focuses on the synthesis of a new series of compounds and their evaluation for cytotoxicity against various cancer cell lines, as well as their ability to bind DNA. The findings could inform the development of similar compounds for therapeutic applications, including cancer treatment (Purohit et al., 2011).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives
This study explores the synthesis of pyrazole derivatives and their antimicrobial activity, suggesting a potential application in the development of new antimicrobial agents. Such research might provide a foundation for exploring the biological activities of this compound (Abunada et al., 2008).

Future Directions

The future directions for research on “N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide” and related compounds could include further exploration of their synthesis, chemical reactions, and potential medicinal applications. Recent synthetic approaches to 1H- and 2H-indazoles have been summarized, indicating ongoing interest in this area .

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-2-7-17(21)18-12-15-14-10-5-6-11-16(14)20(19-15)13-8-3-4-9-13/h13H,2-12H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADBFNFZJWXTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.